(3-Methoxynaphthalen-2-yl)methanol
Overview
Description
(3-Methoxynaphthalen-2-yl)methanol
is a research chemical with the molecular formula C12H12O2
and a molecular weight of 188.22 g/mol
. It is also known by its IUPAC name This compound
.
Physical and Chemical Properties Analysis
This compound
has a boiling point of 347.2 ℃
at 760 mmHg
and a density of 1.166 g/cm 3
.
Scientific Research Applications
Solubility and Phase Behavior
The solubility of related compounds like (S)-Naproxen in various solvents like methanol, ethanol, acetone, ethyl ethanoate, and propan-2-ol has been measured using a laser monitoring observation technique. This provides valuable data for understanding the solubility behavior of similar methoxynaphthalene derivatives (Yan et al., 2009).
Photolysis Studies
Research on the photolysis of phenylphenyliodonium salts in the presence of 1-naphthol and 1-methoxynaphthalene indicates that electron-transfer processes are significant in these reactions. This could be relevant for understanding the behavior of methoxynaphthalene compounds under light-induced conditions (Gu et al., 2000).
Catalytic Applications
A study involving the encapsulation of a molybdenum(VI) complex with a ligand derived from 2-hydroxy-3-methoxynaphthalene showcases its use as an efficient, reusable catalyst for oxidation reactions. This kind of research highlights the potential of methoxynaphthalene derivatives in catalysis (Ghorbanloo & Alamooti, 2017).
Synthesis of Chiral Auxiliaries
In the field of asymmetric synthesis, derivatives of methoxynaphthalene have been used as chiral auxiliaries. This is important for creating enantiomerically pure compounds, a crucial aspect in many areas of chemistry and drug development (Jung, Ho & Kim, 2000).
Novel Synthesis Processes
Research into novel cyclization processes, such as the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, often involves methoxynaphthalene-related compounds. These types of studies contribute to the development of new synthetic routes in organic chemistry (Reddy et al., 2012).
Electrocatalysis and Materials Science
In materials science, methoxynaphthalene derivatives have been used tosynthesize new compounds for electrochemical and aggregation studies. For instance, [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, a related compound, has been synthesized and studied for its aggregation behavior and electrochemical properties in various organic solvents. Such research is significant for understanding the properties of these compounds in different environments and their potential applications in materials science and catalysis (Bıyıklıoğlu, 2015).
Surface Chemistry and Catalysis
Studies involving the adsorption and desorption of methanol on ceria nanocrystals have been conducted to understand the nature of surface sites on metal oxide catalysts. This research is essential for elucidating how methoxynaphthalene derivatives interact with surfaces, influencing their applications in catalysis and surface chemistry (Wu, Li, Mullins & Overbury, 2012).
Green Chemistry and Sustainable Processes
The methylation of 2-naphthol to 2-methoxynaphthalene, using eco-friendly agents like dimethyl carbonate, showcases how methoxynaphthalene derivatives can be used in sustainable chemical processes. This aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in the environment (Yadav & Salunke, 2013).
Biomembrane and Proteolipid Studies
Methanol, often used as a solubilizing agent in the study of transmembrane proteins/peptides, has been shown to significantly impact lipid dynamics in biological and synthetic membranes. Understanding the effects of solvents like methanol on biomembranes is crucial for accurately interpreting the behavior of membrane-associated molecules, including methoxynaphthalene derivatives (Nguyen et al., 2019).
Mechanism of Action
Mode of Action
It has been observed that the compound’s excited-state hydrogen bonds and proton transfers are affected by solvent polarity . This suggests that the compound may interact with its targets through hydrogen bonding and proton transfer mechanisms .
Biochemical Pathways
The compound’s influence on excited-state hydrogen bonds and proton transfers suggests that it may impact pathways involving these types of interactions .
Result of Action
The compound’s influence on excited-state hydrogen bonds and proton transfers suggests that it may have effects at the molecular level .
Action Environment
The action of (3-Methoxynaphthalen-2-yl)methanol is influenced by environmental factors, particularly solvent polarity . The degree of charge transfer in the compound gradually increases with an increase in solvent polarity . Additionally, the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXVYRFRKHGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959919 | |
Record name | (3-Methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-92-4 | |
Record name | 39110-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.